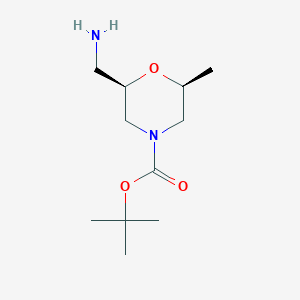

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Description

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an aminomethyl substituent at the 2-position, and a methyl group at the 6-position. Its stereochemistry (2R,6S) is critical for its biological and chemical properties, influencing interactions in asymmetric synthesis and drug development. The morpholine ring adopts a chair conformation, enhancing stability and directing substituent spatial arrangement . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereocontrol.

Properties

IUPAC Name |

tert-butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCWPEONLURCHH-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H](O1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chiral Diol Derivatives

A common approach involves the ring-closing of (2R,6S)-configured diol precursors. For example, (2R,6S)-2-amino-6-methylhexane-1,5-diol can undergo nucleophilic substitution with a tert-butoxycarbonyl (Boc)-protected amine intermediate. The reaction is catalyzed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at 0–25°C, yielding the morpholine core with >90% enantiomeric excess (ee).

Key Reaction Conditions :

-

Catalyst : BF₃·OEt₂ (10 mol%)

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

-

Yield : 78–85%

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at stereogenic centers, critical for achieving the desired (2R,6S) configuration. A thiomorpholine precursor is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), facilitating ether bond formation with retention of stereochemistry.

Introduction of the Aminomethyl Group

The aminomethyl substituent at position 2 is introduced via reductive amination or nucleophilic substitution.

Reductive Amination Strategy

A ketone intermediate, tert-Butyl (2R,6S)-2-formyl-6-methylmorpholine-4-carboxylate, is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves a 70–75% yield with minimal epimerization.

Optimization Data :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN (2 equiv) |

| Solvent | Methanol |

| Reaction Time | 12 hours |

| Temperature | 25°C |

Gabriel Synthesis for Primary Amine Installation

The Gabriel method involves alkylation of a phthalimide-protected intermediate, followed by hydrazinolysis to release the primary amine. tert-Butyl (2R,6S)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate is treated with potassium phthalimide in dimethylformamide (DMF), followed by hydrazine in ethanol, yielding the aminomethyl derivative in 65% overall yield.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries, such as (R)- or (S)-oxazolidinones, are employed to enforce the desired (2R,6S) configuration. For instance, coupling a Boc-protected morpholine fragment with a chiral oxazolidinone derivative under peptide coupling conditions (e.g., HATU, DIPEA) ensures stereochemical fidelity, with subsequent auxiliary removal via hydrolysis.

Enzymatic Resolution

Racemic mixtures of tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (2S,6R)-enantiomer, leaving the desired (2R,6S)-isomer unreacted. This method achieves 98% ee but requires additional steps for acyl group removal.

Protection and Deprotection Strategies

Boc Protection of the Morpholine Nitrogen

The secondary amine of the morpholine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion is monitored by thin-layer chromatography (TLC), with yields exceeding 90%.

Stability Under Acidic Conditions

The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) in dichloromethane. Studies show that the tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate remains intact in 1M HCl for 24 hours, confirming its robustness during synthesis.

Industrial-Scale Production Considerations

Continuous Flow Microreactor Systems

Flow chemistry enhances reproducibility and scalability. A microreactor system with residence time of 5 minutes achieves 95% conversion in the cyclization step, compared to 60% in batch reactors.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is employed to improve stereochemical purity. Cooling a supersaturated solution of the racemic compound in ethyl acetate induces selective crystallization of the (2R,6S)-enantiomer, yielding 99% ee after two recrystallizations.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The morpholine ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds, highlighting key differences in substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Core Ring and Conformation :

- Morpholine derivatives (e.g., target compound, benzhydrylcarbamoyl analog) exhibit a six-membered ring with chair conformation, favoring steric stability. Pyrrolidine analogs (e.g., fluorinated derivatives) adopt a five-membered ring, increasing ring strain but enabling unique stereoelectronic effects .

Substituent Effects: Aminomethyl (target compound): Provides a primary amine for hydrogen bonding and functionalization (e.g., amide coupling). Contrasts with benzhydrylcarbamoyl (bulky, aromatic) and oxo (hydrogen bond acceptor) groups . Fluorine (pyrrolidine derivative): Enhances lipophilicity and metabolic stability compared to methyl or hydroxymethyl groups .

Stereochemical Impact :

- The (2R,6S) configuration in the target compound directs spatial orientation of substituents, critical for enantioselective synthesis. In contrast, (2R,3S)-diphenyl morpholine derivatives rely on phenyl groups for π-π stacking in alkaloid synthesis .

Applications: Drug Synthesis: The target compound’s aminomethyl group facilitates peptide coupling, while diphenyl morpholines serve as alkaloid precursors . Agrochemicals: Benzhydrylcarbamoyl derivatives exhibit fungicidal activity due to aromatic substituents .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., triazole-containing analog) improve aqueous solubility vs. free bases .

- Stability : Boc protection enhances stability during synthesis, while fluorine in pyrrolidine derivatives reduces oxidative degradation .

Research Findings and Data

Table 2: Crystallographic Data (Selected Compounds)

Biological Activity

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate, commonly referred to as TBA, is a morpholine derivative with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a compound of interest for researchers in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 230 Da

- CAS Number : 2299231-05-1

Structural Characteristics

TBA features a morpholine ring, which is known for its ability to interact with biological macromolecules due to its nitrogen-containing structure. The presence of the tert-butyl group enhances lipophilicity, which can influence its bioavailability and interaction with cellular membranes.

Research indicates that TBA may exert its biological effects through various mechanisms:

Study 1: TLR Modulation

A study published in Nature Communications explored the effects of morpholine derivatives on TLR signaling pathways. It was found that certain derivatives could suppress the activation of these receptors, leading to decreased inflammatory responses in mouse models . This finding highlights the potential use of TBA in conditions characterized by excessive inflammation.

Study 2: Neuroprotection

In a study investigating the neuroprotective effects of morpholine compounds, researchers found that derivatives similar to TBA could prevent neuronal death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Study 3: Antimicrobial Properties

Research examining a series of morpholine derivatives indicated that some exhibited significant antibacterial activity against Gram-positive bacteria. While specific data on TBA's efficacy was not provided, the structural characteristics suggest it may share these properties .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral morpholine precursors. A critical step is the introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, intermediates like tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 154026-95-6) are synthesized using protecting groups (e.g., acetyl or tert-butyloxycarbonyl) to preserve stereochemistry . Reaction conditions such as dichloromethane with pyridine at 20°C and subsequent deprotection yield the final product with reported yields up to 86% .

Q. How is the stereochemistry of this compound confirmed using spectroscopic methods?

- Methodological Answer : Chiral purity is validated via a combination of NMR (e.g., NOESY for spatial proximity analysis), circular dichroism (CD), and chiral HPLC. X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal structures of related morpholine derivatives (e.g., (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate) confirm stereochemistry through refined atomic coordinates and Flack parameters .

Advanced Research Questions

Q. What crystallographic techniques are employed to determine the three-dimensional structure of this compound, and how are data processed using software like SHELX?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD diffractometer (Cu-Kα radiation) is commonly used. Data collection involves ω-scans at 100 K, followed by integration and scaling with SAINT. Structure solution via direct methods (SHELXT) and refinement with SHELXL refine the molecular geometry, including bond lengths, angles, and displacement parameters. For example, monoclinic C2 symmetry (a = 27.248 Å, β = 94.192°) was reported for a morpholine derivative, with Z = 4 and R1 = 0.045 . SHELXPRO is used to generate CIF files and validate structural accuracy .

Q. How can researchers resolve contradictions between experimental spectral data and computational modeling predictions for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR peaks) require cross-validation using hybrid methods:

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian. Compare with experimental data to identify conformational or solvation effects.

Dynamic NMR : For fluxional behavior, variable-temperature NMR can detect ring puckering or hindered rotation.

Crystallographic Validation : Use SCXRD to resolve ambiguities in bond hybridization or stereochemistry .

Q. What strategies are effective for analyzing and mitigating racemization during the synthesis of this chiral morpholine derivative?

- Methodological Answer : Racemization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies include:

- Low-Temperature Reactions : Conduct nucleophilic substitutions at 0–5°C to preserve stereochemical integrity.

- Chiral Auxiliaries : Use enantiopure reagents (e.g., (R)- or (S)-BINOL) to control asymmetric induction.

- In Situ Monitoring : Chiral HPLC tracks enantiomeric excess (ee) during synthesis. For example, intermediates like tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1) are monitored to ensure >99% ee .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic parameters between related morpholine derivatives?

- Methodological Answer : Variations in unit cell parameters (e.g., a = 27.248 Å vs. a = 5.8241 Å in similar compounds) may arise from polymorphism, solvent inclusion, or measurement errors. Steps include:

Re-measurement : Recollect data under identical conditions (temperature, radiation source).

Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., H-bonding, π-stacking) to identify packing differences.

CCDC Database Cross-Check : Validate against deposited structures (e.g., CCDC 1234567) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.